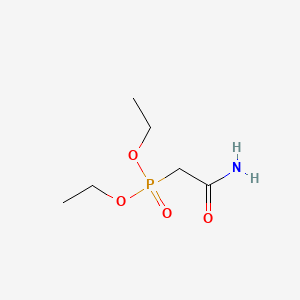

Diethyl (2-amino-2-oxoethyl)phosphonate

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15422. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-diethoxyphosphorylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14NO4P/c1-3-10-12(9,11-4-2)5-6(7)8/h3-5H2,1-2H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPVCUQOSWAXEOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC(=O)N)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60280088 | |

| Record name | Diethyl (2-amino-2-oxoethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60280088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5464-68-6 | |

| Record name | 5464-68-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15422 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl (2-amino-2-oxoethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60280088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5464-68-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Diethyl (2-amino-2-oxoethyl)phosphonate (CAS 5464-68-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Diethyl (2-amino-2-oxoethyl)phosphonate (CAS 5464-68-6), a member of the α-aminophosphonate class of compounds. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis via the Michaelis-Arbuzov reaction, and summarizes its spectral data for characterization. Furthermore, this guide explores the broader biological significance and potential applications of α-aminophosphonates in drug discovery and development, positioning this compound as a valuable building block for the synthesis of novel therapeutic agents.

Chemical and Physical Properties

This compound is a stable, off-white to light yellow solid at room temperature.[1] Its structure features a central phosphorus atom bonded to two ethoxy groups, a methylene group, and a carbonyl group, with an adjacent amino group, making it a phosphonate analog of an amino acid amide. This unique structure imparts properties that are of significant interest in medicinal chemistry.

| Property | Value | Source |

| CAS Number | 5464-68-6 | [2][3][4] |

| Molecular Formula | C₆H₁₄NO₄P | [2][3][4] |

| Molecular Weight | 195.15 g/mol | [2][3][4] |

| IUPAC Name | This compound | [3] |

| Synonyms | 2-diethoxyphosphorylacetamide, Diethyl carbamoylmethylphosphonate | [4] |

| Melting Point | 78-80 °C | [1] |

| Boiling Point | 338.9±25.0 °C (Predicted) | [1] |

| Density | 1.180±0.06 g/cm³ (Predicted) | [1] |

| Appearance | Off-white to light yellow solid | [1] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [1] |

Synthesis of this compound

The primary route for the synthesis of this compound is the Michaelis-Arbuzov reaction . This reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide, resulting in the formation of a phosphonate.[5][6] In this specific synthesis, triethyl phosphite reacts with 2-chloroacetamide.

Reaction Scheme

Experimental Protocol

This protocol is a generalized procedure based on established Michaelis-Arbuzov reaction conditions.[1]

Materials:

-

2-Chloroacetamide (1.0 eq)

-

Triethyl phosphite (1.0 eq)

-

o-Xylene (solvent)

-

Dichloromethane (for purification)

-

Silica gel (for column chromatography)

-

Ethyl acetate/pentane (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloroacetamide (e.g., 5.01 g, 53.6 mmol) and triethyl phosphite (e.g., 9.19 mL, 53.6 mmol) in o-xylene (e.g., 14 mL).

-

Heating: Heat the reaction mixture to reflux and maintain for approximately 3.5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the o-xylene by distillation under reduced pressure. This will likely result in a dark, viscous residue.

-

Initial Purification: Dissolve the residue in a minimal amount of dichloromethane and pass it through a short plug of silica gel to remove baseline impurities.

-

Final Purification: Concentrate the filtrate under reduced pressure. Recrystallize the resulting solid from a mixture of ethyl acetate and pentane to yield this compound as a light brown crystalline solid.

Characterization and Spectral Data

The structure of this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Solvent | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Assignment | Reference |

| ¹H | DMSO-d₆ | 7.35 | br s | - | -NH₂ | [1] |

| ¹H | DMSO-d₆ | 7.02 | br s | - | -NH₂ | [1] |

| ¹H | DMSO-d₆ | 4.02 | dq | J = 7.1, JPH = 1.1 | -OCH₂CH₃ | [1] |

| ¹H | DMSO-d₆ | 2.80 | d | JPH = 21.4 | P-CH₂- | [1] |

| ¹H | DMSO-d₆ | 1.23 | t | J = 7.0 | -OCH₂CH₃ | [1] |

| ¹³C | DMSO-d₆ | 166.0 | d | ²JCP = 5.1 | C=O | [1] |

| ¹³C | DMSO-d₆ | 61.5 | d | ²JCP = 6.0 | -OCH₂CH₃ | [1] |

| ¹³C | DMSO-d₆ | 34.5 | d | ¹JCP = 131.6 | P-CH₂- | [1] |

| ¹³C | DMSO-d₆ | 16.2 | d | ³JCP = 6.0 | -OCH₂CH₃ | [1] |

| ³¹P | DMSO-d₆ | 23.8 | - | - | P=O | [1] |

Mass Spectrometry

| Technique | Ionization Mode | m/z | Assignment | Reference |

| ESI-MS | Positive | 218 | [M + Na]⁺ | [1] |

| HRMS | - | 195.0653 (found) | [M]⁺ | [1] |

Infrared (IR) Spectroscopy

-

P=O stretch: 1250-1200 cm⁻¹

-

P-O-C stretch: 1050-1000 cm⁻¹

-

C=O stretch (amide): ~1680 cm⁻¹

-

N-H stretch (amide): 3400-3200 cm⁻¹

Biological Significance and Applications in Drug Development

α-Aminophosphonates are recognized as structural analogs of α-amino acids, where a tetrahedral phosphonate group replaces the planar carboxylate group.[3] This structural mimicry allows them to act as potent inhibitors of various enzymes, particularly metalloproteases and serine proteases, by mimicking the transition state of peptide bond hydrolysis.[7]

The broad biological activities of α-aminophosphonates make them attractive candidates for drug development. They have been investigated for a range of therapeutic applications, including:

This compound, with its reactive primary amide and phosphonate ester functionalities, serves as a versatile scaffold for the synthesis of more complex α-aminophosphonate derivatives with tailored biological activities.

Experimental Workflow for Biological Screening

The following diagram illustrates a general workflow for the preliminary biological evaluation of a novel α-aminophosphonate derivative synthesized from this compound.

Safety and Handling

This compound is classified as causing serious eye irritation (H319).[4] Standard laboratory safety precautions should be taken when handling this compound, including the use of safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry. Its straightforward synthesis via the Michaelis-Arbuzov reaction and its structural analogy to amino acid amides make it an excellent starting material for the development of novel α-aminophosphonate-based therapeutic agents. This guide provides the essential technical information for researchers and drug development professionals to effectively utilize this compound in their research endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. α-Aminophosphonates as novel anti-leishmanial chemotypes: synthesis, biological evaluation, and CoMFA studies - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C6H14NO4P | CID 225722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction [mdpi.com]

- 7. Transdermal Delivery of α-Aminophosphonates as Semisolid Formulations—An In Vitro-Ex Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Spectroscopic Studies of Some New α-Aminophosphonate Analogues Derived from 4-Hydroxybenzaldehyde with Special Reference to Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 2-diethoxyphosphorylacetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-diethoxyphosphorylacetamide. The information is curated for researchers, scientists, and professionals in drug development who require detailed data for experimental design, compound characterization, and further research applications. This document includes quantitative data, detailed experimental protocols, and a visual representation of a key synthetic pathway.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of 2-diethoxyphosphorylacetamide. These values are essential for understanding the compound's behavior in various experimental and biological systems.

| Property | Value | Source |

| Molecular Formula | C₆H₁₄NO₄P | Manchester Organics[1] |

| Molecular Weight | 195.15 g/mol | PubChem |

| Melting Point | 78-80 °C | ChemBK[2] |

| Boiling Point | 338.9 ± 25.0 °C (Predicted) | ChemicalBook[1] |

| logP (XLogP3) | -0.8 | PubChem |

| Solubility | No experimental data available. Based on the negative logP value and the presence of polar amide and phosphoryl groups, the compound is predicted to be soluble in polar solvents such as water and ethanol. |

Experimental Protocols

Detailed methodologies for the determination of the key physicochemical properties are outlined below. These protocols are based on standard laboratory practices and can be adapted for 2-diethoxyphosphorylacetamide.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature at which 2-diethoxyphosphorylacetamide transitions from a solid to a liquid state.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Thermometer

Procedure:

-

Ensure the sample of 2-diethoxyphosphorylacetamide is dry and finely powdered using a mortar and pestle.

-

Pack the dry sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (78-80 °C).

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). The range between these two temperatures is the melting point range.

Boiling Point Determination (Thiele Tube Method)

Objective: To determine the temperature at which the vapor pressure of liquid 2-diethoxyphosphorylacetamide equals the atmospheric pressure.

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heating oil (e.g., mineral oil)

-

Bunsen burner or heating mantle

Procedure:

-

Fill the Thiele tube with heating oil to a level just above the side arm.

-

Place a small amount of 2-diethoxyphosphorylacetamide into the small test tube.

-

Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.

-

Attach the test tube to the thermometer, ensuring the sample is level with the thermometer bulb.

-

Immerse the assembly in the Thiele tube, with the oil level above the sample but below the opening of the test tube.

-

Gently heat the side arm of the Thiele tube.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

When a continuous and rapid stream of bubbles is observed, stop heating.

-

The boiling point is the temperature at which the bubbling ceases and the liquid begins to enter the capillary tube.

Solubility Determination (Qualitative)

Objective: To qualitatively assess the solubility of 2-diethoxyphosphorylacetamide in various solvents.

Apparatus:

-

Small test tubes

-

Vortex mixer

-

Spatula

-

Pipettes

Procedure:

-

Place approximately 10-20 mg of 2-diethoxyphosphorylacetamide into a series of clean, dry test tubes.

-

To each test tube, add 1 mL of a different solvent (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Vortex each tube vigorously for 30-60 seconds.

-

Visually inspect each tube for the presence of undissolved solid.

-

Classify the solubility as:

-

Soluble: No solid particles are visible.

-

Slightly soluble: The majority of the solid has dissolved, but some particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

LogP Determination (Shake-Flask Method)

Objective: To determine the octanol-water partition coefficient (LogP) of 2-diethoxyphosphorylacetamide.

Apparatus:

-

Separatory funnel

-

n-Octanol

-

Water (or a suitable buffer)

-

Analytical balance

-

UV-Vis spectrophotometer or HPLC

-

Vortex mixer or shaker

Procedure:

-

Prepare a stock solution of 2-diethoxyphosphorylacetamide of known concentration in either water or n-octanol.

-

Saturate the n-octanol with water and the water with n-octanol by mixing them and allowing the phases to separate.

-

In a separatory funnel, combine equal volumes of the saturated n-octanol and saturated water.

-

Add a known amount of the 2-diethoxyphosphorylacetamide stock solution to the separatory funnel.

-

Shake the funnel vigorously for several minutes to allow for partitioning of the compound between the two phases.

-

Allow the layers to separate completely.

-

Carefully collect samples from both the aqueous and the n-octanol layers.

-

Determine the concentration of 2-diethoxyphosphorylacetamide in each phase using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The LogP is the base-10 logarithm of P.

Synthesis Workflow

The synthesis of 2-diethoxyphosphorylacetamide is commonly achieved through the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide. In this case, triethyl phosphite reacts with 2-chloroacetamide to yield the desired product.

References

Diethyl carbamoylmethylphosphonate molecular weight and formula

This document provides the molecular formula and molecular weight for Diethyl carbamoylmethylphosphonate, a compound of interest for researchers and professionals in drug development and chemical synthesis.

Chemical Identity

Below is a summary of the key identifiers for Diethyl carbamoylmethylphosphonate.

| Identifier | Value |

| Chemical Name | Diethyl carbamoylmethylphosphonate |

| Synonyms | Diethyl 2-amino-2-oxoethylphosphonate, Diethyl aminocarbonylmethylphosphonate[1] |

| Molecular Formula | C6H14NO4P[1] |

| Molecular Weight | 195.15 g/mol [1] |

| CAS Number | 5464-68-6[1] |

Note on Methodologies and Visualizations:

The user request specified the inclusion of detailed experimental protocols and signaling pathway diagrams. However, for the specific topic of providing the molecular weight and formula of a chemical compound, these requirements are not applicable.

-

Experimental Protocols: The molecular weight and formula of a compound like Diethyl carbamoylmethylphosphonate are fundamental chemical properties determined through standard analytical techniques such as mass spectrometry and elemental analysis. A detailed experimental protocol for these well-established methods is beyond the scope of this specific data provision.

-

Signaling Pathways and Workflow Diagrams: Visualizations such as signaling pathways or experimental workflows are used to represent biological processes or experimental procedures. The presentation of a chemical formula and molecular weight does not involve a process or pathway that can be visualized in this manner.

References

Synthesis of Diethyl (2-amino-2-oxoethyl)phosphonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Diethyl (2-amino-2-oxoethyl)phosphonate, a valuable building block in medicinal chemistry and drug development. The primary synthetic route detailed is the Michaelis-Arbuzov reaction, a robust and widely employed method for the formation of carbon-phosphorus bonds. This document outlines the reaction mechanism, a detailed experimental protocol, and expected characterization data. The information is intended to equip researchers with the necessary knowledge to efficiently synthesize and characterize this important phosphonate derivative.

Introduction

This compound, also known as diethyl carbamoylmethylphosphonate, is an organophosphorus compound of significant interest in the development of novel therapeutic agents. Its structure, featuring a phosphonate moiety as a stable mimic of a phosphate or carboxylate group, makes it a valuable synthon for enzyme inhibitors, haptens for catalytic antibodies, and biologically active peptides. A reliable and well-documented synthetic protocol is therefore essential for researchers in the field. The Michaelis-Arbuzov reaction provides a classical and efficient method for the preparation of such α-aminophosphonates.[1][2][3]

Synthetic Pathway: The Michaelis-Arbuzov Reaction

The most direct and widely recognized method for the synthesis of this compound is the Michaelis-Arbuzov reaction.[2][4] This reaction involves the nucleophilic attack of a trialkyl phosphite, in this case, triethyl phosphite, on an alkyl halide, such as 2-chloroacetamide. The reaction proceeds through a phosphonium salt intermediate, which then undergoes dealkylation to form the final phosphonate product.[2]

The overall transformation is depicted in the following reaction scheme:

Figure 1: Michaelis-Arbuzov synthesis of this compound.

Experimental Protocol

The following protocol is a generalized procedure based on established Michaelis-Arbuzov reaction conditions.[5] Optimization may be required to achieve maximum yield and purity.

3.1. Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |

| 2-Chloroacetamide | C₂H₄ClNO | 93.51 | 79-07-2 |

| Triethyl phosphite | C₆H₁₅O₃P | 166.16 | 122-52-1 |

3.2. Procedure

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a reflux condenser, a thermometer, and a dropping funnel is flushed with an inert gas (e.g., nitrogen or argon).

-

Addition of Reactants: 2-Chloroacetamide (1.0 equivalent) is placed in the reaction flask. Triethyl phosphite (1.1 to 1.5 equivalents) is added dropwise via the dropping funnel. The reaction is typically performed neat or in a high-boiling inert solvent such as toluene or xylene.

-

Reaction Conditions: The reaction mixture is heated to a temperature of 120-160°C.[2] The progress of the reaction can be monitored by observing the evolution of ethyl chloride gas, which can be vented through a bubbler. The reaction is typically heated for several hours until the gas evolution ceases.

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. Excess triethyl phosphite and any solvent are removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound as a viscous oil or a low-melting solid.

Quantitative Data

While specific yield data for the synthesis of this compound via the Michaelis-Arbuzov reaction is not extensively reported in the literature, yields for similar reactions typically range from moderate to high (50-95%), depending on the purity of the reactants and the optimization of reaction conditions.[6]

| Parameter | Value/Range |

| Reactant Molar Ratio | |

| 2-Chloroacetamide | 1.0 eq |

| Triethyl phosphite | 1.1 - 1.5 eq |

| Reaction Temperature | 120 - 160 °C |

| Typical Reaction Time | 2 - 8 hours |

| Expected Yield | 50 - 95% |

Characterization Data

The structure of the synthesized this compound can be confirmed by standard spectroscopic techniques.

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

δ ~1.3 ppm (t, 6H): Triplet corresponding to the six methyl protons of the two ethyl groups, coupled to the methylene protons.

-

δ ~3.1 ppm (d, 2H): Doublet corresponding to the two methylene protons adjacent to the phosphorus atom, coupled to the phosphorus atom.

-

δ ~4.1 ppm (quintet, 4H): Quintet (or doublet of quartets) for the four methylene protons of the two ethyl groups, coupled to both the methyl protons and the phosphorus atom.

-

δ ~6.0-7.5 ppm (br s, 2H): Two broad singlets for the two amide protons.

-

-

¹³C NMR:

-

δ ~16 ppm (d): Doublet for the methyl carbons of the ethyl groups, showing coupling to phosphorus.

-

δ ~35 ppm (d): Doublet for the methylene carbon bonded to phosphorus, with a large C-P coupling constant.

-

δ ~62 ppm (d): Doublet for the methylene carbons of the ethyl groups, showing coupling to phosphorus.

-

δ ~168 ppm (d): Doublet for the carbonyl carbon of the amide, showing a smaller C-P coupling.

-

-

³¹P NMR:

-

A single peak is expected in the range of δ 20-30 ppm , characteristic of an alkyl phosphonate.

-

5.2. Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 and ~3200 | N-H stretching of the primary amide |

| ~1670 | C=O stretching of the amide (Amide I band) |

| ~1600 | N-H bending of the amide (Amide II band) |

| ~1250 | P=O stretching of the phosphonate |

| ~1020 | P-O-C stretching |

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from the starting materials to the final, characterized product.

Figure 2: Workflow for the synthesis and characterization of the target compound.

Conclusion

The Michaelis-Arbuzov reaction stands as a reliable and efficient method for the synthesis of this compound. This technical guide provides a foundational protocol and expected analytical data to aid researchers in the preparation and characterization of this valuable compound. While the provided protocol is based on well-established chemical principles, optimization of reaction conditions may be necessary to achieve the desired yield and purity for specific research applications.

References

- 1. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Arbuzov Reaction [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

The Michaelis-Arbuzov Reaction: A Comprehensive Technical Guide to Phosphonate Synthesis

For Researchers, Scientists, and Drug Development Professionals

The Michaelis-Arbuzov reaction, a cornerstone of organophosphorus chemistry, provides a robust and versatile method for the formation of the carbon-phosphorus (C-P) bond, a critical linkage in a myriad of biologically active compounds and synthetic intermediates. Discovered by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov, this reaction has become indispensable in the synthesis of phosphonates, phosphinates, and phosphine oxides.[1] This technical guide provides an in-depth exploration of the Michaelis-Arbuzov reaction, including its mechanism, scope, and detailed experimental protocols, with a focus on its application in the synthesis of phosphonates for drug discovery and development.

Core Reaction Mechanism

The classical Michaelis-Arbuzov reaction involves the treatment of a trialkyl phosphite with an alkyl halide to produce a dialkyl alkylphosphonate.[1][2] The reaction proceeds through a two-step sequence:

-

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the trivalent phosphorus atom of the phosphite on the electrophilic carbon of the alkyl halide. This SN2 displacement of the halide results in the formation of a trialkoxyphosphonium salt intermediate.[3][4]

-

Dealkylation: The displaced halide anion then acts as a nucleophile and attacks one of the alkoxy carbon centers of the phosphonium salt in a second SN2 reaction. This step results in the formation of the thermodynamically stable pentavalent phosphonate ester and a new alkyl halide as a byproduct.[4][5]

The overall reaction transforms a trivalent phosphorus ester into a pentavalent phosphorus species.[1]

Scope and Limitations

The versatility of the Michaelis-Arbuzov reaction is a key factor in its widespread use. However, its success is contingent on the nature of the reactants.

The Alkyl Halide: The reactivity of the alkyl halide follows the order R-I > R-Br > R-Cl.[6] Primary and benzylic halides are ideal substrates and generally provide good yields. Secondary alkyl halides are less reactive and may lead to elimination byproducts. Tertiary, aryl, and vinyl halides are typically unreactive under classical conditions.[1]

The Phosphorus Reactant: Trialkyl phosphites are the most common phosphorus-containing reactants. The nucleophilicity of the phosphite, and thus the reaction rate, is enhanced by electron-donating groups on the alkyl or aryl substituents. Conversely, electron-withdrawing groups decrease the reaction rate.[4]

A significant side reaction is the Perkow reaction , which can occur with α-halo ketones, leading to the formation of a vinyl phosphate instead of the desired β-keto phosphonate. Higher reaction temperatures generally favor the Michaelis-Arbuzov product over the Perkow product.[1]

Variations of the Michaelis-Arbuzov Reaction

To overcome some of the limitations of the classical reaction, several variations have been developed.

Lewis Acid Catalysis: The use of Lewis acids, such as zinc bromide (ZnBr₂) or indium(III) bromide (InBr₃), can significantly accelerate the reaction, often allowing it to proceed at room temperature with improved yields.[6][7] This modification is particularly beneficial for less reactive alkyl halides.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while maintaining good to excellent yields.[8] This high-efficiency method is increasingly popular in high-throughput synthesis and drug discovery.

Quantitative Data

The following tables summarize quantitative data for the synthesis of various phosphonates under different reaction conditions.

Table 1: Effect of Catalyst on the Synthesis of Diethyl Benzylphosphonate [1]

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | None | Neat | 150-160 | 2-4 | ~85 |

| 2 | ZnBr₂ (20) | CH₂Cl₂ | Room Temp | 1 | 92 |

| 3 | InBr₃ (10) | CH₂Cl₂ | Room Temp | 1 | 93 |

| 4 | LaCl₃ (10) | Neat | 100 | 2 | 81.5 |

Table 2: Synthesis of Various Phosphonates via the Michaelis-Arbuzov Reaction

| Alkyl Halide | Phosphite | Conditions | Product | Yield (%) | Reference |

| Benzyl bromide | Triethyl phosphite | Neat, 150-160 °C, 2-4 h | Diethyl benzylphosphonate | ~85 | [1] |

| 4-Nitrobenzyl bromide | Triethyl phosphite | Neat, 120 °C, 2 h | Diethyl (4-nitrobenzyl)phosphonate | 95 | [2] |

| 4-Nitrobenzyl bromide | Triethyl phosphite | Microwave, 150 W, 10 min | Diethyl (4-nitrobenzyl)phosphonate | 92 | [2] |

| 1,4-Dibromobutane | Triethyl phosphite | Neat, 140 °C, 4 h | Diethyl (4-bromobutyl)phosphonate | 75 | [9] |

| 2,6-Dichlorobenzyl chloride | Triethyl phosphite | Toluene, reflux, 3 h | Diethyl (2,6-dichlorobenzyl)phosphonate | 88 | [10] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Classical Synthesis of Diethyl Benzylphosphonate[1]

Materials:

-

Benzyl bromide

-

Triethyl phosphite

Procedure:

-

To a dry round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add benzyl bromide (1.0 equivalent).

-

Add triethyl phosphite (1.2 equivalents) to the flask.

-

Heat the reaction mixture to 150-160 °C under a nitrogen atmosphere.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Purify the crude product by vacuum distillation to obtain diethyl benzylphosphonate as a colorless oil.

Protocol 2: Lewis Acid-Catalyzed Synthesis of Diethyl Benzylphosphonate[1]

Materials:

-

Benzyl bromide

-

Triethyl phosphite

-

Zinc bromide (ZnBr₂)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

In a round-bottom flask, dissolve benzyl bromide (1.0 mmol) in dichloromethane (5 mL).

-

Add triethyl phosphite (1.2 mmol) to the solution.

-

Add zinc bromide (0.2 mmol) to the reaction mixture at room temperature.

-

Stir the mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1 hour.

-

Upon completion, quench the reaction with the addition of water.

-

Extract the product with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure diethyl benzylphosphonate.

Protocol 3: Synthesis of Diethyl (4-bromobutyl)phosphonate[9]

Materials:

-

1,4-dibromobutane (large excess)

-

Triethyl phosphite

Procedure:

-

Set up a two-necked round-bottom flask with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., Nitrogen or Argon).

-

Charge the flask with a significant excess of 1,4-dibromobutane.

-

Heat the 1,4-dibromobutane to 140 °C with vigorous stirring.

-

Add triethyl phosphite (1 equivalent) dropwise from the dropping funnel.

-

Maintain the reaction at reflux for several hours, monitoring the progress by TLC or GC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess 1,4-dibromobutane via rotary evaporation.

-

Purify the crude product by vacuum fractional distillation.

Characterization Data

The synthesized phosphonates are typically characterized by spectroscopic methods.

-

³¹P NMR: The phosphorus nucleus provides a distinct signal, with chemical shifts for phosphonates typically appearing in the range of δ 19-28 ppm.

-

¹H NMR: The spectrum will show characteristic signals for the protons on the alkyl groups attached to the phosphorus and the ester moieties. Protons on the carbon adjacent to the phosphorus will appear as a doublet due to coupling with the phosphorus atom (J-P-H coupling).[3]

-

¹³C NMR: Similar to ¹H NMR, the carbon atoms will show coupling to the phosphorus atom.

-

IR Spectroscopy: A strong absorption band in the region of 1210-1285 cm⁻¹ is characteristic of the P=O stretching vibration.

Conclusion

The Michaelis-Arbuzov reaction remains a highly relevant and powerful tool for the synthesis of phosphonates, which are crucial scaffolds in medicinal chemistry and drug development. Its reliability, versatility, and the development of milder and more efficient variations ensure its continued importance in modern organic synthesis. By understanding the core mechanism, scope, and experimental nuances, researchers can effectively leverage this reaction to construct complex molecules with potential therapeutic applications.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. rsc.org [rsc.org]

- 4. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Lewis Acid-Mediated Michaelis-Arbuzov Reaction at Room Temperature: A Facile Preparation of Arylmethyl/Heteroarylmethyl Phosphonates [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

The Kabachnik-Fields Reaction: A Comprehensive Technical Guide to α-Aminophosphonate Synthesis

For Researchers, Scientists, and Drug Development Professionals

The Kabachnik-Fields reaction is a powerful one-pot, three-component reaction for the synthesis of α-aminophosphonates. This reaction involves the condensation of a carbonyl compound (aldehyde or ketone), an amine, and a hydrophosphoryl compound, typically a dialkyl phosphite.[1][2][3][4] α-Aminophosphonates are of significant interest in medicinal chemistry and drug development as they are structural analogues of α-amino acids, where a tetrahedral phosphonate group replaces the planar carboxylic acid moiety.[2][5] This structural variation allows them to act as potent enzyme inhibitors, with applications as anticancer agents, antibiotics, and herbicides.[5][6][7][8]

This technical guide provides an in-depth overview of the Kabachnik-Fields reaction, including its mechanism, experimental protocols, and a summary of quantitative data for various catalytic systems.

Core Concepts and Reaction Mechanism

The Kabachnik-Fields reaction provides a direct and efficient route to α-aminophosphonates, which are valuable scaffolds in drug discovery.[4] The reaction mechanism is dependent on the nature of the reactants, but two primary pathways are generally proposed: the "imine pathway" and the "α-hydroxyphosphonate pathway".[1][3][5][9]

-

Imine Pathway: In this pathway, the amine and the carbonyl compound first react to form an imine (Schiff base) intermediate. This is followed by the nucleophilic addition of the dialkyl phosphite to the C=N double bond of the imine to yield the final α-aminophosphonate product.[3][5][10] This route is considered the more common pathway.[5]

-

α-Hydroxyphosphonate Pathway: Alternatively, the carbonyl compound and the dialkyl phosphite can first react to form an α-hydroxyphosphonate intermediate. Subsequent nucleophilic substitution of the hydroxyl group by the amine furnishes the α-aminophosphonate.[3][5][9][10]

Recent studies, including kinetic and computational analyses, often support the imine pathway as the predominant mechanism under many conditions.[1][3][11]

Caption: Proposed mechanisms for the Kabachnik-Fields reaction.

Quantitative Data Summary

The efficiency of the Kabachnik-Fields reaction can be significantly influenced by the choice of catalyst and reaction conditions. A wide array of catalysts, including Lewis acids, Brønsted acids, and heterogeneous catalysts, have been employed to promote this transformation.[1][12] The following tables summarize quantitative data for the synthesis of α-aminophosphonates using various catalytic systems.

Table 1: Lewis Acid Catalyzed Kabachnik-Fields Reaction

| Catalyst | Amine | Carbonyl | Phosphite | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference |

| Mg(ClO₄)₂ | Aniline | Benzaldehyde | Diethyl phosphite | Acetonitrile | RT | 30-45 | 82-94 | [1] |

| InCl₃ | Aniline | Benzaldehyde | Diethyl phosphite | Neat (ultrasound) | RT | 10-15 | 90-98 | [4] |

| ZnCl₂/PPh₃ | Quinazolinone-based hydrazides | Aromatic aldehydes | Diphenyl phosphite | Dichloromethane | RT | - | Good | [12] |

| NiCl₂ | Aniline derivatives | Substituted benzaldehydes | Diethyl phosphite | Reflux | 82 | - | Good | [12] |

| NbCl₅ | Aniline derivatives | Substituted benzaldehydes | Diethyl phosphite | Reflux | 82 | - | Good | [12] |

Table 2: Solvent-Free and Catalyst-Free Kabachnik-Fields Reaction

| Amine | Carbonyl | Phosphite | Conditions | Time (h) | Yield (%) | Reference |

| Furfurylamine | Aromatic aldehydes | Dialkyl phosphites | MW, I₂/Silica gel | - | - | [12] |

| Various amines | Sterically demanding aryl aldehydes | Dialkyl phosphites | MW, catalyst-free | - | Variable | [12] |

| Various amines | 6-methyl-2H-pyran-2-one based aldehydes | Dialkyl phosphites/Diphenylphosphine oxide | MW, catalyst-free | - | - | [12] |

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis of α-aminophosphonates via the Kabachnik-Fields reaction. Below are representative protocols for both conventional and microwave-assisted methods.

Protocol 1: General Procedure for Lewis Acid Catalyzed Synthesis

This protocol is a generalized procedure based on common Lewis acid-catalyzed Kabachnik-Fields reactions.

Materials:

-

Aldehyde or Ketone (1.0 mmol)

-

Amine (1.0 mmol)

-

Dialkyl phosphite (1.0 mmol)

-

Lewis Acid Catalyst (e.g., Mg(ClO₄)₂, InCl₃, 5-10 mol%)

-

Solvent (e.g., Acetonitrile, Dichloromethane)

Procedure:

-

To a stirred solution of the carbonyl compound (1.0 mmol) and amine (1.0 mmol) in the chosen solvent (5-10 mL) at room temperature, add the Lewis acid catalyst (5-10 mol%).

-

Stir the mixture for 5-10 minutes.

-

Add the dialkyl phosphite (1.0 mmol) dropwise to the reaction mixture.

-

Continue stirring at the appropriate temperature (room temperature to reflux) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure α-aminophosphonate.

Protocol 2: Microwave-Assisted, Solvent-Free Synthesis

Microwave-assisted synthesis often provides a more environmentally friendly and efficient alternative to conventional heating.[9][11][12]

Materials:

-

Aldehyde or Ketone (1.0 mmol)

-

Amine (1.0 mmol)

-

Dialkyl phosphite (1.0 mmol)

Procedure:

-

In a microwave-safe reaction vial, combine the carbonyl compound (1.0 mmol), amine (1.0 mmol), and dialkyl phosphite (1.0 mmol).

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the mixture at a specified temperature and time. Monitor the reaction progress by TLC after cooling.

-

After completion, cool the reaction vial to room temperature.

-

Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic solution with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the pure α-aminophosphonate.

Caption: General experimental workflow for the Kabachnik-Fields reaction.

Applications in Drug Development

α-Aminophosphonates are recognized as important pharmacophores due to their structural similarity to α-amino acids.[6] This allows them to act as mimics and inhibitors of enzymes involved in various disease pathways. Their biological activities are diverse and include:

-

Anticancer agents: Certain α-aminophosphonates have demonstrated significant antitumor activity.[6][7][8][13]

-

Antibiotics: They have been investigated as novel antibacterial and antifungal agents.[6][7]

-

Antiviral agents: Some derivatives have shown promising activity against viruses, including HIV and tobacco mosaic virus.[6][8]

-

Herbicides: Their ability to inhibit plant enzymes makes them effective herbicides.[5][7]

The versatility of the Kabachnik-Fields reaction allows for the generation of large libraries of α-aminophosphonate derivatives for high-throughput screening in drug discovery programs.[5] The development of enantioselective methods for this reaction is also a key area of research, as the stereochemistry of these molecules is often critical for their biological activity.[10][14]

Conclusion

The Kabachnik-Fields reaction remains a cornerstone of organophosphorus chemistry, providing a straightforward and adaptable method for the synthesis of biologically relevant α-aminophosphonates. The continuous development of new catalysts, reaction conditions, and asymmetric variants ensures its ongoing importance in academic research and the pharmaceutical industry. This guide has provided a comprehensive overview of the reaction's core principles, practical experimental guidance, and a summary of its utility, aiming to be a valuable resource for professionals in the field.

References

- 1. tandfonline.com [tandfonline.com]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. The Kabachnik–Fields Reaction: Mechanism and Synthetic Use - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kabachnik-Fields Reaction [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. biomedres.us [biomedres.us]

- 8. frontiersin.org [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. preprints.org [preprints.org]

- 11. The Kabachnik-Fields reaction: mechanism and synthetic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. dovepress.com [dovepress.com]

- 14. mdpi.com [mdpi.com]

Diethyl (2-amino-2-oxoethyl)phosphonate: A Comprehensive Technical Guide for Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl (2-amino-2-oxoethyl)phosphonate, also known as diethyl carbamoylmethylphosphonate, is a valuable synthetic intermediate, primarily utilized in the Horner-Wadsworth-Emmons (HWE) reaction for the stereoselective synthesis of α,β-unsaturated amides. These unsaturated amides are important structural motifs in a variety of biologically active molecules, making this phosphonate a key building block in medicinal chemistry and drug development. This guide provides an in-depth overview of its synthesis, properties, and applications, including detailed experimental protocols and workflow diagrams to facilitate its use in a research setting.

Chemical Properties and Data

This compound is a stable, crystalline solid at room temperature. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 5464-68-6 | |

| Molecular Formula | C₆H₁₄NO₄P | |

| Molecular Weight | 195.15 g/mol | |

| IUPAC Name | 2-diethoxyphosphorylacetamide | |

| Synonyms | Diethyl carbamoylmethylphosphonate, 2-diethoxyphosphorylacetamide | |

| Appearance | White solid | |

| Melting Point | Data not consistently available | |

| Boiling Point | Data not available, likely decomposes | |

| Solubility | Soluble in water and most organic solvents | |

| pKa | Estimated to be around 18-20 for the α-proton |

Spectroscopic Data:

While a comprehensive public database of spectra for this specific compound is limited, typical spectroscopic features would include:

-

¹H NMR: Resonances for the ethoxy groups (triplet and quartet), a doublet for the P-CH₂ protons, and broad signals for the -NH₂ protons.

-

¹³C NMR: Signals corresponding to the ethoxy carbons, the P-CH₂ carbon (coupled to phosphorus), and the carbonyl carbon.

-

³¹P NMR: A single resonance characteristic of a phosphonate ester.

-

IR Spectroscopy: Strong absorption bands for the C=O (amide I), N-H stretching, P=O, and P-O-C bonds.

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite, in this case, triethyl phosphite, on an alkyl halide, 2-chloroacetamide. The reaction proceeds via a phosphonium intermediate, which then undergoes dealkylation to yield the final phosphonate product.

Michaelis-Arbuzov Reaction Workflow

Caption: Synthesis of the target compound via the Arbuzov reaction.

Experimental Protocol: Synthesis via Arbuzov Reaction

Materials:

-

Triethyl phosphite

-

2-Chloroacetamide

-

High-boiling point, inert solvent (e.g., toluene or xylene)

-

Reaction flask with a reflux condenser and a distillation head

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer, reflux condenser, and distillation head, add 2-chloroacetamide (1.0 equivalent).

-

Add triethyl phosphite (1.1 to 1.5 equivalents).

-

Heat the reaction mixture gently under a nitrogen atmosphere. The reaction is typically performed at elevated temperatures, often in the range of 120-160°C.

-

The progress of the reaction can be monitored by observing the distillation of the ethyl chloride byproduct.

-

After the evolution of ethyl chloride ceases, continue heating for an additional 1-2 hours to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature.

-

The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a white solid.

Note: The Arbuzov reaction is an exothermic process, and appropriate temperature control is necessary, especially for large-scale reactions.

Application as a Synthetic Intermediate: The Horner-Wadsworth-Emmons Reaction

The primary application of this compound is as a reagent in the Horner-Wadsworth-Emmons (HWE) reaction to produce α,β-unsaturated amides. The phosphonate-stabilized carbanion is more nucleophilic and less basic than the corresponding Wittig reagent, offering several advantages, including the ability to react with a wider range of aldehydes and ketones and the facile removal of the water-soluble phosphate byproduct. The HWE reaction generally favors the formation of the (E)-alkene.

Horner-Wadsworth-Emmons Reaction Workflow

Caption: Stepwise mechanism of the HWE reaction.

Experimental Protocol: Synthesis of (E)-Cinnamamide

Materials:

-

This compound

-

Benzaldehyde

-

Sodium hydride (NaH) or other suitable base (e.g., potassium carbonate, DBU)

-

Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

In a dry, nitrogen-flushed round-bottom flask, suspend sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) in anhydrous THF.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the cooled suspension.

-

Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes, during which time the solution should become clear.

-

Cool the reaction mixture back to 0°C and add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield (E)-cinnamamide.

Scope and Applications in Drug Development

The HWE reaction using this compound is a powerful tool for the synthesis of a wide range of α,β-unsaturated amides. Both aromatic and aliphatic aldehydes are suitable substrates, generally providing good to excellent yields of the corresponding (E)-isomers.

The α,β-unsaturated amide moiety is a common feature in many pharmacologically active compounds. Phosphonates, in general, are recognized for their role in medicinal chemistry as mimics of phosphates or carboxylates and as transition state analogs for enzyme inhibitors. The products derived from this compound can serve as precursors to more complex molecules with potential applications as:

-

Enzyme inhibitors: The unsaturated amide can be a key pharmacophore for binding to enzyme active sites.

-

Anticancer agents: Some α,β-unsaturated carbonyl compounds exhibit cytotoxic activity.

-

Antiviral and antibacterial agents: This structural motif is present in a number of natural and synthetic antimicrobial compounds.

While specific examples of blockbuster drugs synthesized directly using this reagent are not prominently featured in publicly accessible literature, its utility in creating libraries of compounds for screening and in the synthesis of complex intermediates is well-established within the drug discovery process.

Safety and Handling

Hazard Identification:

-

Causes serious eye irritation.

-

May cause skin and respiratory tract irritation.

Precautions for Safe Handling:

-

Avoid contact with skin and eyes.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Use in a well-ventilated area or a fume hood.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a versatile and valuable reagent for synthetic organic chemists, particularly those in the field of drug discovery and development. Its straightforward synthesis via the Arbuzov reaction and its reliable performance in the Horner-Wadsworth-Emmons reaction make it an attractive choice for the stereoselective synthesis of α,β-unsaturated amides. The protocols and data presented in this guide are intended to provide a solid foundation for

The Pivotal Role of Organophosphorus Compounds in Medicinal Chemistry: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Organophosphorus compounds, a diverse class of organic molecules containing a phosphorus atom, have carved a significant niche in medicinal chemistry, transitioning from their initial applications in agriculture and warfare to becoming indispensable scaffolds in modern drug discovery. Their unique chemical properties, including their ability to mimic natural phosphates and interact with key biological targets, have led to the development of a wide array of therapeutic agents. This technical guide provides an in-depth exploration of the multifaceted role of organophosphorus compounds in medicinal chemistry, detailing their mechanisms of action, therapeutic applications, and the experimental methodologies underpinning their development.

Core Principles and Mechanisms of Action

The biological activity of many organophosphorus compounds stems from their ability to act as mimics of natural phosphates, enabling them to interact with enzymes and receptors that recognize phosphate-containing substrates.[1][2] This mimicry is often central to their therapeutic effect.

One of the most well-characterized mechanisms of action is the inhibition of esterase enzymes, particularly acetylcholinesterase (AChE).[3][4][5] Organophosphates phosphorylate the serine hydroxyl group at the active site of AChE, leading to the accumulation of the neurotransmitter acetylcholine and resulting in cholinergic crisis.[5][6] This mechanism is the basis for the toxicity of many organophosphate pesticides and nerve agents but has also been harnessed for therapeutic purposes.[4][5]

Beyond AChE inhibition, organophosphorus compounds exhibit a range of other mechanisms. Bisphosphonates, for instance, are pyrophosphate analogs that target bone metabolism, primarily by inhibiting farnesyl pyrophosphate synthase (FPPS) in osteoclasts, leading to apoptosis and reduced bone resorption.[7] Phosphonate-containing antiviral drugs often act as chain terminators during viral DNA or RNA synthesis by mimicking deoxynucleoside triphosphates.[7]

Therapeutic Applications

The versatility of organophosphorus chemistry has given rise to drugs across various therapeutic areas.

Antiviral Agents

Acyclic nucleoside phosphonates are a cornerstone of antiviral therapy.[1] Compounds like Tenofovir, Adefovir, and Cidofovir are effective against HIV and hepatitis B virus by targeting the viral reverse transcriptase or DNA polymerase.[7][8] Remdesivir, a phosphoramidate prodrug, has also been investigated for the treatment of COVID-19.[7] The phosphonate group in these molecules is crucial for their activity, providing a stable, non-hydrolyzable mimic of the phosphate group in natural nucleotides.[1]

Anticancer Agents

The development of organophosphorus compounds as anticancer agents is an active area of research.[9] Their mechanisms of action in oncology are diverse and include the inhibition of key enzymes involved in cancer cell proliferation and survival. Some compounds are designed to selectively target cancer cells, minimizing toxicity to healthy tissues.[9] Bisphosphonates, in addition to their role in bone diseases, have shown potential in cancer therapy by inhibiting tumor growth and metastasis.

Treatment of Bone Diseases

Bisphosphonates are the primary class of drugs used to treat bone disorders such as osteoporosis and Paget's disease.[7] By adsorbing to hydroxyapatite in the bone matrix, they are taken up by osteoclasts, where they disrupt cellular processes and induce apoptosis, thereby reducing bone breakdown.[7] Nitrogen-containing bisphosphonates, such as Zoledronic acid and Alendronate, are particularly potent inhibitors of FPPS.[7]

Enzyme Inhibitors

The ability of organophosphorus compounds to inhibit a wide range of enzymes extends beyond acetylcholinesterase. They have been developed as inhibitors of proteases, kinases, and other enzymes implicated in various diseases.[10] This inhibitory activity is often achieved by designing molecules that mimic the transition state of the enzymatic reaction.

Prodrug Strategies

A significant challenge in the development of organophosphorus drugs is their often-poor oral bioavailability and cell permeability due to the negatively charged phosphonate or phosphate groups at physiological pH.[11] To overcome this, various prodrug strategies have been developed. These strategies involve masking the charged group with lipophilic moieties that can be cleaved in vivo to release the active drug.[11][12] Common prodrug approaches include the use of pivaloyloxymethyl (POM), isopropoxycarbonyloxymethyl (POC), and phosphoramidate modifications.[1][13] These prodrugs can enhance oral absorption, improve tissue targeting, and increase the therapeutic index of the parent compound.[11]

Quantitative Data on Organophosphorus Compounds

The following tables summarize key quantitative data for representative organophosphorus compounds, providing a comparative overview of their activity and toxicity.

| Compound | Class | Target | IC50 / EC50 | Application | Reference |

| Tenofovir | Acyclic Nucleoside Phosphonate | HIV Reverse Transcriptase | ~0.01 µM (EC50) | Antiviral (HIV) | [7] |

| Adefovir | Acyclic Nucleoside Phosphonate | HBV DNA Polymerase | ~0.1 µM (EC50) | Antiviral (Hepatitis B) | [7] |

| Cidofovir | Acyclic Nucleoside Phosphonate | CMV DNA Polymerase | ~0.7 µM (EC50) | Antiviral (CMV) | [7] |

| Zoledronic Acid | Nitrogen-containing Bisphosphonate | Farnesyl Pyrophosphate Synthase | ~10 nM (IC50) | Bone Diseases | [8] |

| Alendronate | Nitrogen-containing Bisphosphonate | Farnesyl Pyrophosphate Synthase | ~50 nM (IC50) | Bone Diseases | [8] |

| Sarin | Nerve Agent | Acetylcholinesterase | High Potency | Chemical Warfare | [4] |

| Malathion | Insecticide | Acetylcholinesterase | Moderate Potency | Agriculture | [5] |

| Compound | Route of Exposure | LD50 (rat, oral) | Toxicity Class | Reference |

| Sarin | Oral, Inhalation, Dermal | ~17 µg/kg | Extremely Toxic | [14] |

| Parathion | Oral | 3.6-13 mg/kg | Highly Toxic | [14] |

| Malathion | Oral | 885-2800 mg/kg | Moderately Toxic | [14] |

| Chlorpyrifos | Oral | 96-270 mg/kg | Moderately Toxic | [14] |

Key Experimental Protocols

The development of organophosphorus drugs relies on a suite of well-defined experimental protocols for their synthesis and biological evaluation.

Synthesis of Acyclic Nucleoside Phosphonates (General Protocol)

A common synthetic route for acyclic nucleoside phosphonates involves the coupling of a protected nucleobase with a suitable acyclic side chain containing a phosphonate moiety.

Materials:

-

Protected nucleobase (e.g., N-benzoyladenine)

-

Acyclic phosphonate side chain precursor (e.g., diethyl (2-tosyloxyethyl)phosphonate)

-

Strong base (e.g., sodium hydride)

-

Anhydrous solvent (e.g., dimethylformamide)

-

Deprotection reagents (e.g., trimethylsilyl bromide)

Procedure:

-

Dissolve the protected nucleobase in the anhydrous solvent.

-

Add the strong base portion-wise at 0°C to deprotonate the nucleobase.

-

Add the acyclic phosphonate side chain precursor and allow the reaction to proceed at room temperature or with gentle heating until completion (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Purify the coupled product by column chromatography.

-

Deprotect the phosphonate esters and the nucleobase using appropriate deprotection reagents.

-

Purify the final acyclic nucleoside phosphonate by ion-exchange chromatography or crystallization.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to determine the potency of acetylcholinesterase inhibitors.

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI) as substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Test compound (organophosphorus inhibitor)

Procedure:

-

Prepare a solution of the AChE enzyme in phosphate buffer.

-

Prepare solutions of the test compound at various concentrations.

-

In a 96-well plate, add the enzyme solution, buffer, and the test compound solution.

-

Pre-incubate the mixture for a defined period to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding a solution of ATCI and DTNB.

-

Monitor the increase in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and processes involved in the action of organophosphorus compounds is crucial for understanding their therapeutic effects.

Caption: Mechanism of acetylcholinesterase inhibition by organophosphates.

Caption: Signaling pathway of nitrogen-containing bisphosphonates in osteoclasts.

Caption: General workflow for the intracellular activation of an organophosphorus prodrug.

Conclusion

Organophosphorus compounds represent a versatile and powerful class of molecules in the medicinal chemist's toolkit.[15] Their ability to interact with a wide range of biological targets, coupled with the development of sophisticated prodrug strategies, has led to the successful development of numerous life-saving therapies.[10] Continued research into the synthesis, mechanisms of action, and therapeutic applications of novel organophosphorus compounds holds immense promise for addressing unmet medical needs and advancing the field of drug discovery.[9] The intricate understanding of their structure-activity relationships and metabolic pathways will be crucial for designing the next generation of safer and more effective organophosphorus-based drugs.

References

- 1. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]

- 2. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition [mdpi.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Organophosphate Toxicity: Practice Essentials, Background, Pathophysiology [emedicine.medscape.com]

- 6. Organophosphate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. jelsciences.com [jelsciences.com]

- 8. researchgate.net [researchgate.net]

- 9. rroij.com [rroij.com]

- 10. researchgate.net [researchgate.net]

- 11. Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [PDF] Medicinal Chemistry of Phosphonate Prodrugs for Antiviral Therapy | Semantic Scholar [semanticscholar.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. epa.gov [epa.gov]

- 15. discovery.researcher.life [discovery.researcher.life]

The Core Biological Activities of Phosphonate Derivatives: A Technical Guide for Drug Development Professionals

Introduction: Phosphonate derivatives, characterized by a chemically stable carbon-phosphorus (C-P) bond, represent a versatile class of compounds with a broad spectrum of biological activities. Their structural analogy to natural phosphates and carboxylates, combined with their resistance to enzymatic hydrolysis, makes them potent modulators of various physiological and pathological processes.[1][2][3][4] This in-depth technical guide explores the core biological activities of phosphonate derivatives, providing researchers, scientists, and drug development professionals with a comprehensive overview of their therapeutic potential. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows.

Phosphonates function as isosteric and isopolar mimics of phosphate groups, enabling them to interact with the active sites of enzymes that process phosphate-containing substrates.[5] This mimicry, coupled with the stability of the C-P bond, often leads to potent and selective enzyme inhibition, forming the basis for their diverse pharmacological effects.[1][6] Key areas where phosphonate derivatives have shown significant promise include antiviral therapy, cancer treatment, bone resorption inhibition, and herbicidal applications.[7][8][9][10]

Antiviral Activity

Acyclic nucleoside phosphonates (ANPs) are a prominent class of antiviral agents that act as mimics of nucleoside monophosphates.[7] Unlike natural nucleosides, ANPs do not require the initial, often rate-limiting, phosphorylation step by viral or cellular kinases to become active.[2] Their chemical stability also prevents degradation by phosphodiesterases.[11]

Mechanism of Action: ANPs are metabolically converted to their diphosphate analogues within the cell. These active metabolites then compete with natural deoxynucleoside triphosphates for incorporation into the growing viral DNA chain by viral DNA polymerases. The incorporation of the ANP analogue leads to chain termination, thus halting viral replication.[7]

Key Compounds and Efficacy:

| Compound | Virus | Assay | Cell Line | IC50 / EC50 | Citation |

| Tenofovir | HIV-1 | Reverse Transcriptase Assay | - | 0.3 µM (Ki) | [7] |

| Adefovir | HBV | Viral DNA Reduction | HepG2 | 0.1 µM | [7] |

| Cidofovir | HCMV | Plaque Reduction Assay | HEL | 0.5 µg/mL | [12] |

| (S)-HPMPA | Vaccinia Virus | Cytopathic Effect (CPE) Assay | HEL | 0.2 µg/mL | [12] |

Experimental Protocol: Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the virus-induced cell death.

-

Cell Seeding: Seed host cells (e.g., HEL cells) into a 96-well plate at a density that will result in a confluent monolayer after 24 hours of incubation.

-

Compound Preparation: Prepare serial dilutions of the phosphonate derivative in cell culture medium.

-

Infection and Treatment: When the cell monolayer is confluent, remove the growth medium and infect the cells with the virus at a multiplicity of infection (MOI) that causes complete CPE in 3-5 days. After a 1-2 hour adsorption period, remove the viral inoculum and add the medium containing the different concentrations of the test compound. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator.

-

CPE Evaluation: Observe the cells daily for the appearance of CPE. After the incubation period (when the virus control shows complete CPE), stain the cells with a vital stain such as crystal violet.

-

Quantification: Elute the stain from the viable, stained cells and measure the absorbance at a specific wavelength (e.g., 570 nm). The EC50 value is the concentration of the compound that protects 50% of the cells from viral-induced death.

Anticancer Activity

Phosphonate derivatives, particularly bisphosphonates, have demonstrated direct and indirect antitumor effects.[6][8] Their mechanisms of action are multifaceted, including the induction of apoptosis, inhibition of tumor cell adhesion and invasion, and anti-angiogenic properties.[6]

Mechanism of Action: Nitrogen-containing bisphosphonates (N-BPs) are known to inhibit farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[8] This pathway is crucial for the synthesis of isoprenoid lipids, which are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rac. Disruption of protein prenylation interferes with critical cellular processes such as cell signaling, proliferation, and survival, ultimately leading to apoptosis in cancer cells.

Key Compounds and Efficacy:

| Compound | Cancer Cell Line | Assay | IC50 | Citation |

| Zoledronic Acid | PC-3 (Prostate) | MTT Assay | ~40 µM | [13] |

| Alendronate | MCF-7 (Breast) | Apoptosis Assay | ~50 µM | [6] |

| Risedronate | A549 (Lung) | MTT Assay | ~30 µM | [14] |

| Pamidronate | Myeloma cells | Apoptosis Assay | ~100 µM | [6] |

Experimental Protocol: MTT Cell Viability Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[3][15][16]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the phosphonate derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.

-

MTT Addition: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[3]

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[15]

-

Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.[3]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability.

Bone Resorption Inhibition

Bisphosphonates are the primary class of drugs used to treat diseases characterized by excessive osteoclast-mediated bone resorption, such as osteoporosis and Paget's disease.[9][17][18]

Mechanism of Action: Bisphosphonates have a high affinity for hydroxyapatite, the mineral component of bone, leading to their accumulation at sites of active bone remodeling.[18] When osteoclasts, the cells responsible for bone resorption, begin to break down the bone matrix, they internalize the bisphosphonates. Inside the osteoclast, N-BPs inhibit FPPS, disrupting the prenylation of small GTPases essential for osteoclast function and survival. This leads to osteoclast apoptosis and a reduction in bone resorption.[17][18] Non-nitrogenous bisphosphonates are metabolized into cytotoxic ATP analogs.[19]

Key Compounds and Potency:

The relative potency of bisphosphonates is often compared in vivo using models of hypercalcemia or bone loss.

| Compound | Relative Potency (vs. Etidronate=1) |

| Etidronate | 1 |

| Pamidronate | 100 |

| Alendronate | 1,000 |

| Risedronate | 5,000 |

| Zoledronic Acid | 10,000 |

Experimental Protocol: In Vitro Osteoclast Resorption Pit Assay

This assay measures the ability of osteoclasts to resorb bone in the presence of an inhibitor.

-

Osteoclast Isolation: Isolate osteoclasts from the long bones of neonatal rats or rabbits.

-

Cell Culture: Culture the isolated osteoclasts on slices of bone or dentine in the presence of various concentrations of the bisphosphonate.

-

Incubation: Incubate the cultures for 24-48 hours to allow for bone resorption.

-

Pit Visualization: Remove the osteoclasts from the bone/dentine slices and stain the slices (e.g., with toluidine blue) to visualize the resorption pits.

-

Quantification: Analyze the number and area of the resorption pits using light microscopy and image analysis software. A reduction in the resorbed area indicates inhibition of osteoclast activity.

Herbicidal Activity

Certain phosphonate derivatives, most notably glyphosate, are potent broad-spectrum herbicides.[10][20]

Mechanism of Action: Glyphosate inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), a key enzyme in the shikimate pathway.[10] This pathway is essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and microorganisms, but is absent in animals. Inhibition of EPSPS leads to a deficiency in these essential amino acids, ultimately causing plant death.[10][20]

Key Compounds and Efficacy:

Herbicidal efficacy is typically measured by the concentration required to cause a certain level of growth inhibition (e.g., GR50) or mortality in target plant species.

| Compound | Target Plant | Efficacy Measurement | Value | Citation |

| Glyphosate | Various weeds | GR50 | Varies by species | [10] |

| Glufosinate | Various weeds | GR50 | Varies by species | [20] |

| α-amino phosphonates (Uracil derivatives) | Amaranthus retroflexus | % Inhibition (1000 g/ha) | 100% | [21] |

Experimental Protocol: Whole Plant Herbicidal Assay

-

Plant Growth: Grow target weed species in pots in a greenhouse to a specific growth stage (e.g., 2-4 leaf stage).

-

Compound Application: Prepare different concentrations of the phosphonate herbicide in a suitable carrier (e.g., water with a surfactant). Apply the solutions to the foliage of the plants using a sprayer.

-

Evaluation: Maintain the treated plants in the greenhouse for a period of 1-3 weeks.

-

Data Collection: Assess the herbicidal effect by visual scoring of plant injury (e.g., on a scale of 0-100%, where 100% is complete plant death) or by measuring the reduction in plant biomass (fresh or dry weight) compared to untreated control plants.